2-(3-Methylbut-2-enyl)-5-(2-methylbut-3-en-2-yl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-(3-methylbut-2-enyl)-5-(2-methylbut-3-en-2-yl)cyclohexa-2,5-diene-1,4-dione is a prenylquinone. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Chemical Reactions :
- A study by Lovchik et al. (2006) discusses the stereoselective synthesis of cyclohexa-2,4-dien-1-ones from phenols, which includes compounds similar to the one (Lovchik, Goeke, & Fráter, 2006).
- Ferrer and Margaretha (2001) investigated the photocycloaddition reactions of 2-acylcyclohex-2-enones, demonstrating selective reactions with compounds that have structural similarities (Ferrer & Margaretha, 2001).
- Banks et al. (1981) explored Diels–Alder routes to potential trichothecene precursors using related chemical structures (Banks et al., 1981).
Natural Product Isolation and Identification :
- Taeye et al. (1979) isolated anti-isohumulones and anti-acetylhumulinic acids from a reaction mixture of humulone, which includes structures resembling the compound in focus (Taeye, Keukeleire, & Verzele, 1979).
Material Science Applications :
- A study by Won et al. (2015) details the use of a quinone-containing conducting additive mixed with activated carbon in supercapacitor electrodes, showcasing an application in energy storage technologies (Won et al., 2015).
Medicinal Chemistry and Pharmacology :
- Eyong et al. (2011) describe the synthesis of a derivative from lapachol involving a compound structurally similar to 2-(3-Methylbut-2-enyl)-5-(2-methylbut-3-en-2-yl)cyclohexa-2,5-diene-1,4-dione, highlighting its potential in antibacterial evaluation (Eyong et al., 2011).
properties
Product Name |
2-(3-Methylbut-2-enyl)-5-(2-methylbut-3-en-2-yl)cyclohexa-2,5-diene-1,4-dione |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H20O2/c1-6-16(4,5)13-10-14(17)12(9-15(13)18)8-7-11(2)3/h6-7,9-10H,1,8H2,2-5H3 |
InChI Key |
IXIJAOCIIZYSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=O)C(=CC1=O)C(C)(C)C=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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